molecular formula C11H20N2O3S B8697704 2-(2-(Dimethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid CAS No. 85486-53-9

2-(2-(Dimethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid

Cat. No.: B8697704
CAS No.: 85486-53-9
M. Wt: 260.36 g/mol
InChI Key: YOEWXEPGJITUFZ-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid is a useful research compound. Its molecular formula is C11H20N2O3S and its molecular weight is 260.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

85486-53-9

Molecular Formula

C11H20N2O3S

Molecular Weight

260.36 g/mol

IUPAC Name

2-[2-(dimethylamino)-2-oxoethyl]-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C11H20N2O3S/c1-10(2)8(9(15)16)12-11(3,17-10)6-7(14)13(4)5/h8,12H,6H2,1-5H3,(H,15,16)

InChI Key

YOEWXEPGJITUFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(S1)(C)CC(=O)N(C)C)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 40 ml of a mixture of chloroform and ethyl alcohol (1:1) were suspended 1.49 g (10 mmoles) of D-penicillamine and 1.89 g (15 mmoles) of N,N-dimethylacetoacetamide. The suspension was heated at 80°-90° C. with stirring under a stream of argon to concentrate to a half its volume. 20 ml of a mixture of chloroform and ethyl alcohol (1:1) was added. The concentration and addition of the solvent were repeated until the reaction mixture turned completely clear and a small amount of insolubles was removed by filtration. The solvent was distilled off, and the resulting residue was treated according to the same procedure as in Example 1 to give 1.98 g of 4-carboxy-2,5,5-trimethylthiazolidine-2-N,N-dimethylacetamide as colorless prisms.
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Synthesis routes and methods II

Procedure details

A suspension of 2.00 g (13.4 mmoles) of D-penicillamine and 1.73 g (13.4 mmoles) of N,N-dimethylacetoacetamide in 15 ml of dry benzene, and 0.6 g of anhydrous magnesium sulfate was refluxed for 3.5 hours under a stream of argon. The reaction mixture became clear and then the solvent was distilled off. The resulting residue was dissolved in hot methyl alcohol. Insolubles were removed by filtration and the solvent was again distilled off. The residue was crystallized from chloroform and further recrystallized from ethyl alcohol-ether to give 2.3 g of 4-carboxy-2,5,5-trimethylthiazolidine-2-N,N-dimethylacetamide as colorless prisms.
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0.6 g
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15 mL
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